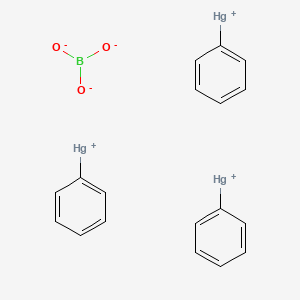
Phenylmercury(1+);borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmercury(1+);borate, also known as phenylmercuric borate, is an organomercury compound with the chemical formula C₆H₇BHgO₃. It is a topical antiseptic and disinfectant that was widely used until the 1990s. The compound is soluble in water, ethanol, and glycerol . Due to its high mercury content, it has been largely replaced by other substances in medical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylmercury(1+);borate can be synthesized by reacting phenylmercury acetate with boric acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolve phenylmercury acetate in water.
- Add boric acid to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with water to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale dissolution of phenylmercury acetate in water.
- Addition of boric acid under controlled temperature and stirring conditions.
- Filtration and washing of the precipitate to remove impurities.
- Drying and packaging of the final product for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylmercury(1+);borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercury(II) compounds.
Reduction: Reduction reactions can convert this compound to elemental mercury and phenylboronic acid.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed.
Major Products
Oxidation: Phenylmercury(II) compounds.
Reduction: Elemental mercury and phenylboronic acid.
Substitution: Various substituted phenylmercury compounds.
Wissenschaftliche Forschungsanwendungen
Phenylmercury(1+);borate has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of mercury toxicity and its effects on biological systems.
Medicine: Previously used as an antiseptic and disinfectant in wound treatment.
Industry: Utilized in the production of certain polymers and as a preservative in some products
Wirkmechanismus
The mechanism of action of phenylmercury(1+);borate involves the disruption of cellular processes through the binding of mercury ions to thiol groups in proteins and enzymes. This binding inhibits the function of these proteins, leading to cellular damage and death. The compound targets various molecular pathways, including those involved in cellular respiration and membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Phenylmercury(1+);borate is compared with other organomercury compounds such as:
Phenylmercury acetate: Used as a preservative and disinfectant.
Dimethylmercury: Highly toxic and used in research as a standard for mercury compounds.
Thiomersal: Used as a preservative in vaccines and antitoxins.
Uniqueness
This compound is unique due to its specific application as a topical antiseptic and its solubility in various solvents. Its high mercury content, however, limits its use due to toxicity concerns .
List of Similar Compounds
- Phenylmercury acetate
- Dimethylmercury
- Thiomersal
- Merbromin
Eigenschaften
Molekularformel |
C18H15BHg3O3 |
|---|---|
Molekulargewicht |
891.9 g/mol |
IUPAC-Name |
phenylmercury(1+);borate |
InChI |
InChI=1S/3C6H5.BO3.3Hg/c3*1-2-4-6-5-3-1;2-1(3)4;;;/h3*1-5H;;;;/q;;;-3;3*+1 |
InChI-Schlüssel |
HKCQGIAEWJJRIP-UHFFFAOYSA-N |
Kanonische SMILES |
B([O-])([O-])[O-].C1=CC=C(C=C1)[Hg+].C1=CC=C(C=C1)[Hg+].C1=CC=C(C=C1)[Hg+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
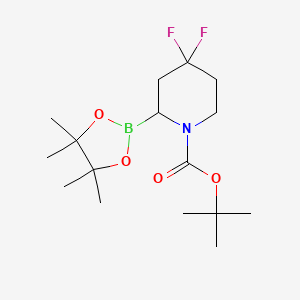
![[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)
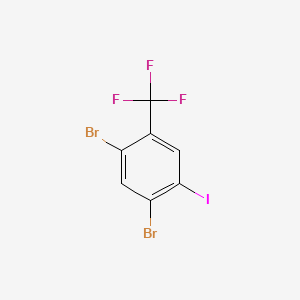
![[(4R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14780168.png)
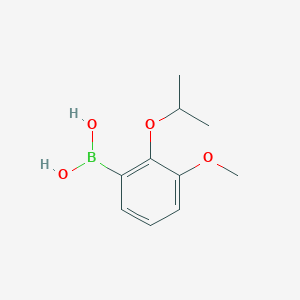
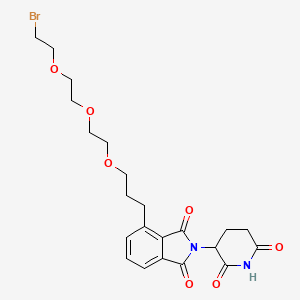
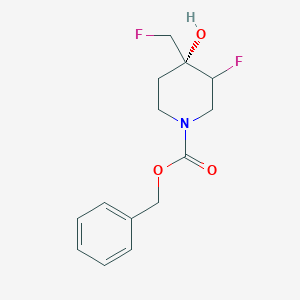
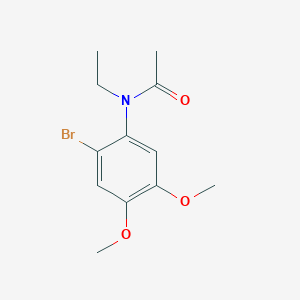

![3-[(13S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B14780231.png)
![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)
![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)
